molecular formula C14H9N3O4S B6006671 2-imino-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one

2-imino-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one

Cat. No. B6006671
M. Wt: 315.31 g/mol
InChI Key: MAUWQVGFDLYFMO-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-imino-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in scientific research. The compound belongs to the thiazolidinone family of compounds and has been studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 2-imino-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by modulating various signaling pathways in cells. For example, the compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. Additionally, the compound has been shown to activate the AMPK pathway, which is involved in energy metabolism.
Biochemical and Physiological Effects:
2-imino-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. In cancer cells, the compound has been shown to induce apoptosis by activating caspase-3 and caspase-9. Additionally, the compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In diabetes, the compound has been shown to increase insulin sensitivity by activating the AMPK pathway.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-imino-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one is its ease of synthesis. The compound can be synthesized in good yields using a simple one-pot, three-component condensation reaction. Additionally, the compound has been shown to exhibit potent therapeutic effects in various diseases. However, one limitation of the compound is its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-imino-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one. One direction is to further elucidate the mechanism of action of the compound. This could involve studying the compound's effects on various signaling pathways in cells. Another direction is to study the compound's potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, future research could focus on developing more soluble analogs of the compound for use in experiments.

Synthesis Methods

The synthesis of 2-imino-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one involves the reaction of 2-aminothiophenol with 4-nitrobenzaldehyde and ethyl acetoacetate in the presence of a catalyst. The reaction proceeds via a one-pot, three-component condensation reaction and yields the desired product in good yields.

Scientific Research Applications

2-imino-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. The compound has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. Additionally, the compound has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In diabetes, the compound has been shown to have hypoglycemic activity by increasing insulin sensitivity.

properties

IUPAC Name

(5E)-2-amino-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O4S/c15-14-16-13(18)12(22-14)7-10-5-6-11(21-10)8-1-3-9(4-2-8)17(19)20/h1-7H,(H2,15,16,18)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUWQVGFDLYFMO-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N=C(S3)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)N=C(S3)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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